molecular formula C15H21NO2S B14212528 N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide CAS No. 824403-09-0

N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14212528
CAS No.: 824403-09-0
M. Wt: 279.4 g/mol
InChI Key: DIWKOCGAKXDSNK-UHFFFAOYSA-N
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Description

N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl groups and a sulfonamide group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, which is then functionalized with dimethyl groups. The sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can also enhance efficiency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique reactivity and biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

824403-09-0

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

N-(1,2-dimethylcyclohex-2-en-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H21NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-15(3)11-5-4-6-13(15)2/h6-10,16H,4-5,11H2,1-3H3

InChI Key

DIWKOCGAKXDSNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1(C)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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